molecular formula Zr(SO4)2<br>O8S2Z B078030 Zirconium sulfate CAS No. 14644-61-2

Zirconium sulfate

Cat. No. B078030
CAS RN: 14644-61-2
M. Wt: 283.4 g/mol
InChI Key: ZXAUZSQITFJWPS-UHFFFAOYSA-J
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Patent
US08765631B2

Procedure details

141 g of a 25% sodium sulfate solution was heated to 85° C. Then, 375 g of a zirconium oxychloride solution containing 16% of ZrO2 equivalent, previously heated to 85° C., was added thereto. Thereafter, hydrochloric acid was added so that the free acid concentration became 1.5; N, and the resulting product was maintained for 0.5 hour to form basic zirconium sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
375 g
Type
reactant
Reaction Step Two
[Compound]
Name
ZrO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+].[Na+].O(Cl)Cl.[Zr:11].Cl>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Zr+4:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2] |f:0.1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
375 g
Type
reactant
Smiles
O(Cl)Cl.[Zr]
Name
ZrO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
N, and the resulting product was maintained for 0.5 hour
Duration
0.5 h

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.